molecular formula C13H7BrCl2O B1292334 2-Bromo-3',4'-dichlorobenzophenone CAS No. 951891-41-1

2-Bromo-3',4'-dichlorobenzophenone

Cat. No.: B1292334
CAS No.: 951891-41-1
M. Wt: 330 g/mol
InChI Key: PTIRIQPPOQNNCL-UHFFFAOYSA-N
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Description

2-Bromo-3’,4’-dichlorobenzophenone is an organic compound with the molecular formula C13H7BrCl2O. It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’,4’-dichlorobenzophenone typically involves the bromination and chlorination of benzophenone derivatives. One common method is the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with bromobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting product is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods

Industrial production of 2-Bromo-3’,4’-dichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’,4’-dichlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-3’,4’-dichlorobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3’,4’-dichlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. This interaction can alter the enzyme’s conformation and affect its catalytic activity. The pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3’,4’-dichlorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

(2-bromophenyl)-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIRIQPPOQNNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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